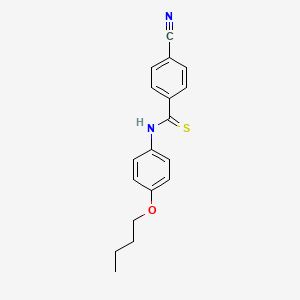
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dodecyl Chain: The dodecyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination: The chlorination of the cyclohexa-2,4-dien-1-one moiety can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the dodecyl chain.
Reduction: Reduction reactions can occur at the cyclohexa-2,4-dien-1-one moiety, potentially converting it to a more saturated form.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.
Medicine: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industry: Use in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-6-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a shorter alkyl chain.
2,4-Dichloro-6-(5-ethyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Another similar compound with an ethyl group instead of a dodecyl chain.
Uniqueness
The uniqueness of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one lies in its long dodecyl chain, which may impart distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution.
Eigenschaften
CAS-Nummer |
62529-24-2 |
|---|---|
Molekularformel |
C25H31Cl2NO2 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2,4-dichloro-6-(5-dodecyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C25H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-23-22(15-18)28-25(30-23)20-16-19(26)17-21(27)24(20)29/h13-17,29H,2-12H2,1H3 |
InChI-Schlüssel |
KZCJJGUZFXKVNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


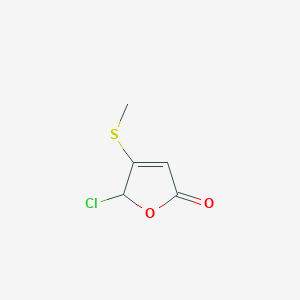
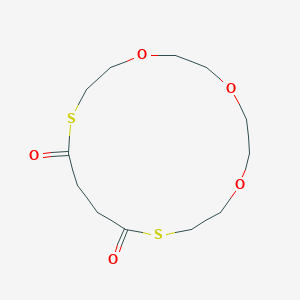
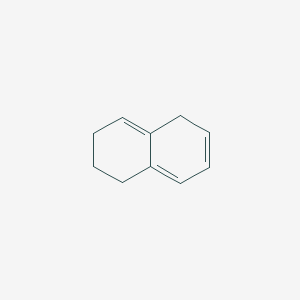
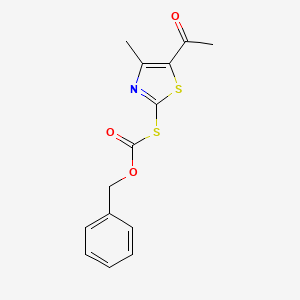
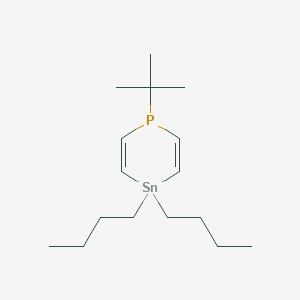


![1-[(2-{[2-(Dodecylamino)ethyl]amino}propyl)amino]ethan-1-ol](/img/structure/B14513237.png)
![[2-(2-Aminoethyl)-1,3-dioxolan-2-yl]methanol](/img/structure/B14513244.png)
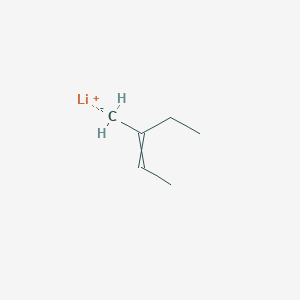

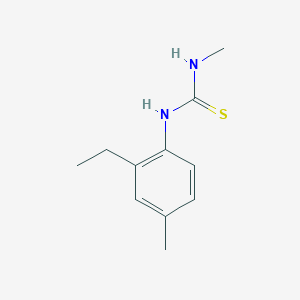
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
